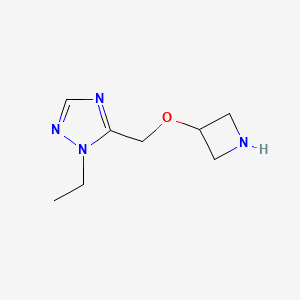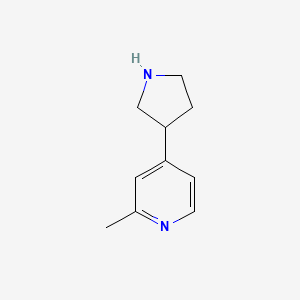
2-Methyl-4-(pyrrolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyrrolidin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to form carbon-carbon bonds between organoboron compounds and halides . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The process typically involves the use of boronic acids or esters as starting materials, which are reacted with halogenated pyridines under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives of the compound can be used with nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(pyrrolidin-3-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring enhances the compound’s binding affinity to certain proteins, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Pyridine: The parent compound with a six-membered nitrogen-containing aromatic ring.
Pyrrolidinone: A lactam derivative with significant biological activity.
Uniqueness: 2-Methyl-4-(pyrrolidin-3-yl)pyridine is unique due to the presence of both pyridine and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-6-9(3-5-12-8)10-2-4-11-7-10/h3,5-6,10-11H,2,4,7H2,1H3 |
InChI Key |
OTRLXVUJVBXBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


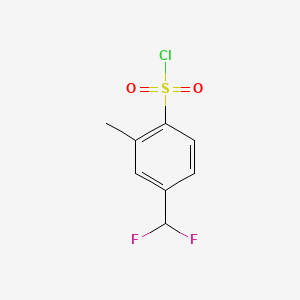
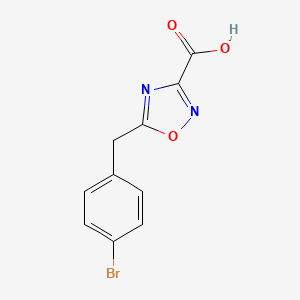
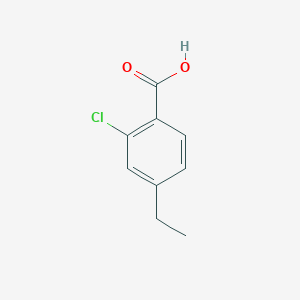
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)oxy]acetate](/img/structure/B13619706.png)
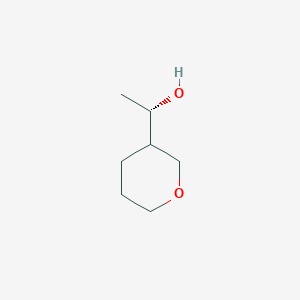
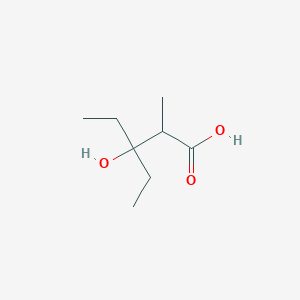
![2-(iodomethyl)-hexahydro-2H-furo[3,4-b]pyran](/img/structure/B13619719.png)
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)
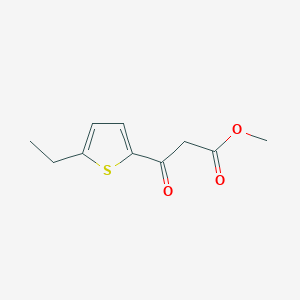
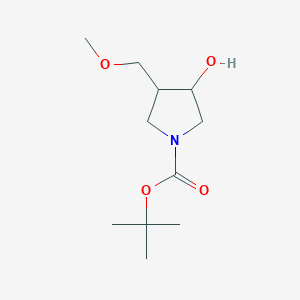
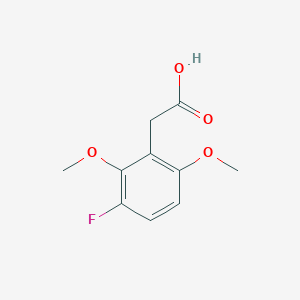
![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)
![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)
